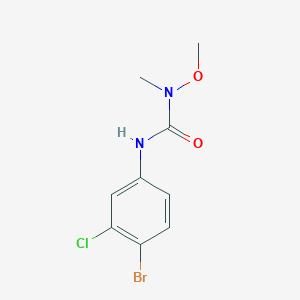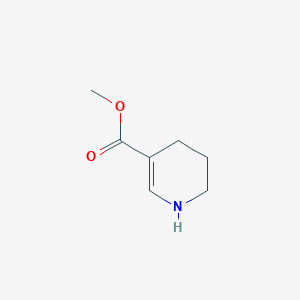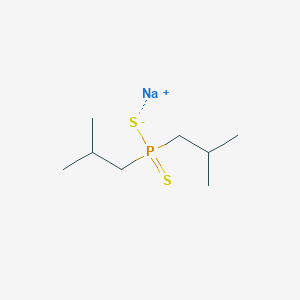
1-Dimethylphosphoryloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethylphosphoryloctane is an organophosphorus compound characterized by the presence of a phosphoryl group attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dimethylphosphoryloctane can be synthesized through several methods. One common approach involves the reaction of octyl halides with dimethylphosphite under basic conditions. The reaction typically proceeds as follows:
Reactants: Octyl halide (e.g., octyl bromide) and dimethylphosphite.
Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in an aprotic solvent like tetrahydrofuran (THF).
Procedure: The octyl halide is added to a solution of dimethylphosphite and the base in THF. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Dimethylphosphoryloctane undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The octane chain can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation reagents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are used under appropriate conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted octane derivatives.
Scientific Research Applications
1-Dimethylphosphoryloctane has several scientific research applications:
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-dimethylphosphoryloctane involves its interaction with molecular targets through the phosphoryl group. This group can form strong bonds with various atoms, influencing the reactivity and stability of the compound. The pathways involved include:
Phosphorylation: The transfer of the phosphoryl group to other molecules, which can alter their chemical properties.
Coordination: The phosphoryl group can coordinate with metal ions, affecting catalytic processes.
Comparison with Similar Compounds
1-Dimethylphosphoryloctane can be compared with other similar compounds, such as:
1-Dimethylphosphorylhexane: Similar structure but with a shorter hexane chain.
1-Dimethylphosphoryldecane: Similar structure but with a longer decane chain.
1-Dimethylphosphorylbutane: Similar structure but with a butane chain.
Uniqueness: this compound is unique due to its specific chain length, which influences its physical and chemical properties, making it suitable for specific applications where other chain lengths may not be as effective.
Properties
IUPAC Name |
1-dimethylphosphoryloctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23OP/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCHYBAAWCZBDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)



![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)




